3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol
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Overview
Description
3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole moiety linked to a triazine ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol typically involves the reaction of 1,3-benzodioxole derivatives with triazine precursors under controlled conditions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction, where the benzodioxole derivative is coupled with a triazine compound in the presence of a palladium catalyst and a suitable base . The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve elevated temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol involves its interaction with molecular targets and pathways within cells. For instance, in anticancer applications, the compound may inhibit cell proliferation by interfering with microtubule assembly, leading to cell cycle arrest and apoptosis . The benzodioxole moiety plays a crucial role in binding to specific proteins, thereby modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives: Various benzodioxole derivatives have been synthesized and evaluated for their biological activities, including COX inhibition and cytotoxic effects.
Uniqueness
3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol is unique due to its combination of a benzodioxole moiety with a triazine ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in different scientific fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9-4-11-14-10(13-9)12-6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBSJRREEOTPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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